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molecular formula C9H11ClN2O2 B8607620 (4-Amino-2-chlorophenyl)-carbamic acid ethyl ester

(4-Amino-2-chlorophenyl)-carbamic acid ethyl ester

Cat. No. B8607620
M. Wt: 214.65 g/mol
InChI Key: JYAOSUPLLMJOJV-UHFFFAOYSA-N
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Patent
US07906537B2

Procedure details

To a cold (ice/water bath) vigorously stirred solution of crude (2-Chloro-4-nitrophenyl)-carbamic acid ethyl ester (5.8 g, 21.8 mmol) in tetrahydrofuran (THF) (100 mL) and acetic acid (12 mL) zinc powder (20 g) was added by small portions maintaining the temperature below 40° C. The mixture was allowed to warm slowly to room temperature and after reaction completion (1 hour) it was filtered via a plug of SiO2 (20 g) with ethyl acetate as an eluent. The obtained solution was evaporated in vacuo and the crude yellow solid residue (4.9 g) was purified by precipitation from tetrahydrofuran (THF)/heptane to give 3.00 g of the title compound as pale yellow solid, yield 56%. LC/MS (m/z) 214, 216 (M+); RT=1.18, (UV, ELSD) 86%, 97%. 1H NMR (DMSO-d6): 1.18 (br. t, 3H), 4.02 (q, 2H), 5.29 (s, 2H, NH2), 6.45 (dd, 1H), 6.61 (d, 1H), 6.98 (br. d, 1H), 8.52 (br. s, NHCO).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[Cl:15])[CH3:2].C(O)(=O)C>O1CCCC1>[CH2:1]([O:3][C:4](=[O:16])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[Cl:15])[CH3:2]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
after reaction completion (1 hour) it
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered via a plug of SiO2 (20 g) with ethyl acetate as an eluent
CUSTOM
Type
CUSTOM
Details
The obtained solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude yellow solid residue (4.9 g) was purified by precipitation from tetrahydrofuran (THF)/heptane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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